molecular formula C14H26 B8503459 Methylidenecyclotridecane CAS No. 88015-61-6

Methylidenecyclotridecane

Cat. No.: B8503459
CAS No.: 88015-61-6
M. Wt: 194.36 g/mol
InChI Key: OTAPBTFBCATQLR-UHFFFAOYSA-N
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Description

Methylidenecyclotridecane is a useful research compound. Its molecular formula is C14H26 and its molecular weight is 194.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

88015-61-6

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

methylidenecyclotridecane

InChI

InChI=1S/C14H26/c1-14-12-10-8-6-4-2-3-5-7-9-11-13-14/h1-13H2

InChI Key

OTAPBTFBCATQLR-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCCCCCCCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 3 g of zinc dust, 50 ml of anhydrous tetrahydrofuran and 2.66 g of dibromomethane, was added dropwise a solution of 2.13 g of anhydrous titanium tetrachloride in 5 ml of dichloromethane. After 15 minutes, to the resulting solution was added dropwise a solution of 2 g of cyclotridecanone in 8 ml of anhydrous tetrahydrofuran. The mixture was allowed to react at room temperature for 12 hours. The reaction mixture was diluted with 50 ml of pentane, admixed with 100 ml of 1-M hydrochloric acid, and intermixed by shaking. The organic layer was washed successively with water, dilute aqueous sodium hydrogencarbonate solution, and saturated aqueous sodium chloride solution, then dried, and concentrated to yield methylenecyclotridecane. To a solution of this substance in 40 ml of anhydrous dichloromethane, after having been cooled to -15° C., was added dropwise with stirring a solution of 2.64 g of m-chloroperbenzoic acid in 40 ml of anhydrous dichloromethane. After 3 hours of reaction, the organic layer was washed successively with 10-% sodium sulfite solution, 7-% sodium hydrogencarbonate solution, and saturated sodium chloride solution, then dried and concentrated under reduced pressure. The residue was purified by the silica gel chromatography [developed with a petroleum ether-ethyl acetate (20:1) mixture] to yield 2.04 g (95% yield based on the ketone compound) of an epoxide. To a solution of the epoxide in anhydrous dichloromethane, after having been cooled to -18° C., was added dropwise a borontrifluoride-ether complex. After completion of the addition, water was added to the reaction mixture. The organic layer was separated, then concentrated, and purified by the silica gel chromatography to yield only cyclotridecanecarbaldehyde in a yield of 60-70%.
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Synthesis routes and methods II

Procedure details

The cyclotridecanecarbaldehyde listed above is also a novel compound which is prepared in the following manner: Titanium tetrachloride is added to a mixture of zinc dust, anhydrous tetrahydrofuran and dibromomethane. To the resulting mixture is added cyclotridecanone to yield methylene cyclotridecane which is then epoxidized with m-chloroperbenzoic acid. After purification, the epoxidized product is reacted with boron trifluoride-ether complex in anhydrous dichloromethane to yield cyclotridecanecarbaldehyde.
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Synthesis routes and methods III

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